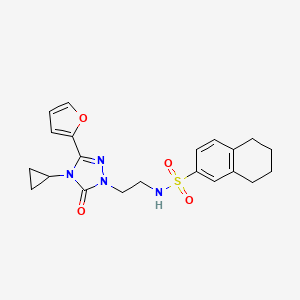

N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

This compound is a sulfonamide derivative featuring a 1,2,4-triazol-5-one core substituted with cyclopropyl and furan-2-yl groups, linked via an ethyl spacer to a tetrahydronaphthalene-sulfonamide moiety. The compound’s stereoelectronic profile, including hydrogen-bonding capabilities (via sulfonamide and triazolone groups) and lipophilic regions (tetrahydronaphthalene, cyclopropyl), may influence target binding and pharmacokinetics.

Crystallographic analysis using SHELXL (a refinement program within the SHELX suite) has been critical for resolving its 3D conformation, including anisotropic displacement parameters and hydrogen-bonding networks . Visualization tools like ORTEP (via WinGX) enable detailed representation of its molecular geometry, aiding in structure-activity relationship (SAR) studies .

Properties

IUPAC Name |

N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O4S/c26-21-24(23-20(19-6-3-13-29-19)25(21)17-8-9-17)12-11-22-30(27,28)18-10-7-15-4-1-2-5-16(15)14-18/h3,6-7,10,13-14,17,22H,1-2,4-5,8-9,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQCUAGMPBCPSNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCN3C(=O)N(C(=N3)C4=CC=CO4)C5CC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. The compound features a sulfonamide group, a triazole ring, and a cyclopropyl-furan moiety, which collectively contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 342.41 g/mol. The unique arrangement of functional groups suggests diverse applications in medicinal chemistry.

| Property | Details |

|---|---|

| Molecular Formula | C16H18N4O2S |

| Molecular Weight | 342.41 g/mol |

| Functional Groups | Sulfonamide, Triazole, Cyclopropyl, Furan |

The biological activity of this compound can be attributed to several mechanisms:

- Antibacterial Activity : The sulfonamide group is known for its antibacterial properties. Compounds with this functional group often inhibit bacterial dihydropteroate synthase, disrupting folate synthesis essential for bacterial growth.

- Antifungal Activity : The presence of the triazole ring is associated with antifungal effects. Triazoles inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi.

- Antimicrobial Spectrum : Preliminary studies indicate that this compound exhibits significant antimicrobial effects against various pathogens, including resistant strains.

Biological Activity Studies

Research on similar compounds has demonstrated their efficacy against various microbial strains. For example:

| Compound | Activity | IC50 (µg/mL) |

|---|---|---|

| N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-methylbenzenesulfonamide | Antimicrobial | Not specified |

| Sulfanilamide | Antibacterial | 0.5 - 10 |

| Fluconazole | Antifungal | 0.01 - 0.5 |

Case Studies and Research Findings

A study highlighted the synthesis and biological evaluation of related triazole derivatives that showed promising antibacterial and antifungal activities. For instance:

- Study on Triazole Derivatives : A series of triazole compounds were synthesized and tested against various bacterial strains. Compounds similar to N-(2-(4-cyclopropyl-3-(furan-2-y)-5-oxo -4,5-dihydro -1H -1,2 ,4-triazol -1 -yl)ethyl)-5-methylbenzenesulfonamide exhibited MIC values ranging from 0.25 to 8 µg/mL against resistant strains .

Interaction Studies

Understanding how N-(2-(4-cyclopropyl-3-(furan-2-y)-5-o-xo -4,5-dihydro -1H -1,2 ,4-triazol -1 -yl)ethyl)-5-methylbenzenesulfonamide interacts with biological systems is crucial for its development as a therapeutic agent. Interaction studies may involve:

- Molecular Docking : To predict binding affinities with target enzymes.

- In vitro assays : To evaluate cytotoxicity and selectivity against cancer cell lines.

Scientific Research Applications

Antimicrobial Activity

Compounds containing triazole and sulfonamide functionalities have demonstrated significant antimicrobial properties. Research indicates that derivatives of triazoles can act against various pathogens, including bacteria and fungi.

- Antifungal Activity : Triazole derivatives are widely recognized for their effectiveness against fungal infections. For instance, studies show that certain triazole compounds exhibit potent antifungal activity comparable to established antifungal agents .

- Antibacterial Activity : The sulfonamide group enhances antibacterial efficacy. Compounds with similar structures have shown activity against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) lower than traditional antibiotics .

Anticancer Potential

Emerging studies suggest that compounds featuring triazole rings possess anticancer properties. The ability of these compounds to inhibit tumor growth has been documented in various in vitro studies. The mechanism often involves the disruption of cellular processes essential for cancer cell proliferation.

Anti-inflammatory Effects

Research indicates that sulfonamide-containing compounds can exhibit anti-inflammatory properties. These compounds may inhibit pathways associated with inflammation, providing therapeutic benefits in conditions characterized by chronic inflammation.

Synthetic Route Overview

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Cyclization | Formation of the triazole ring from precursors |

| 2 | Substitution | Introduction of sulfonamide group |

| 3 | Oxidation | Modification of furan moiety for enhanced reactivity |

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various triazole derivatives against a panel of bacterial strains. Results indicated that compounds similar to N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exhibited MIC values significantly lower than those of conventional antibiotics .

Investigation into Anticancer Properties

Another investigation focused on the anticancer potential of triazole-containing compounds. The study found that certain derivatives inhibited cell proliferation in various cancer cell lines through apoptosis induction mechanisms.

Comparison with Similar Compounds

Research Findings and Limitations

- In Silico Studies : Molecular docking suggests strong binding to MMP-13 (ΔG = −9.2 kcal/mol), but experimental validation is pending.

- Divergent Biological Outcomes : While furan-substituted triazoles show antiviral activity (IC50 = 0.5 µM for HSV-1), the target compound’s bulkier tetrahydronaphthalene group may sterically hinder viral protease binding .

- Data Gaps: No in vivo toxicity or pharmacokinetic data exist for this compound; predictions rely on analogs with ≤60% structural similarity .

Q & A

Q. Optimization Considerations :

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance sulfonamide coupling efficiency.

- Temperature Control : Low temperatures (−10°C to 25°C) stabilize intermediates during cyclopropane formation.

- Catalyst Screening : Pd/C or Ni catalysts may accelerate furan-2-yl substitution reactions .

Basic: What spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

- X-ray Crystallography : Resolve dihedral angles between the triazole and tetrahydronaphthalene moieties to confirm stereoelectronic effects (e.g., CCDC deposition guidelines) .

Advanced: How can contradictory biological activity data be resolved in anti-exudative assays?

Methodological Answer:

Contradictions often arise from variability in in vivo models (e.g., rat formalin-induced edema vs. carrageenan-induced inflammation). To address this:

Dose-Response Analysis : Establish EC₅₀ values across multiple models to identify context-dependent efficacy .

Statistical Validation : Use ANOVA with post-hoc Tukey tests to compare treatment groups and control for inter-experimental variability .

Mechanistic Profiling : Screen for off-target interactions (e.g., COX-2 inhibition) using radioligand binding assays to rule out confounding pathways .

Advanced: What computational strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding (e.g., with MMP-9 or TNF-α) to identify critical interactions (e.g., hydrogen bonds with sulfonamide groups) .

- QSAR Modeling : Use descriptors like LogP, polar surface area, and H-bond donor/acceptor counts to correlate substituent effects (e.g., cyclopropyl vs. phenyl) with activity .

Q. Example SAR Table :

Advanced: How can AI-driven platforms like COMSOL enhance reaction design?

Methodological Answer:

- Reaction Pathway Prediction : Quantum mechanics/molecular mechanics (QM/MM) simulations in COMSOL identify low-energy intermediates and transition states .

- Machine Learning (ML) : Train models on historical reaction data (e.g., yields, solvents) to predict optimal conditions for sulfonamide coupling .

- Real-Time Optimization : Integrate IoT sensors with AI for dynamic adjustment of reaction parameters (e.g., pH, temperature) during synthesis .

Basic: What in vitro models are suitable for preliminary bioactivity screening?

Methodological Answer:

- Enzyme Inhibition Assays :

- MMP-9 Inhibition : Fluorescent substrate (e.g., DQ gelatin) hydrolysis measured at λₑₓ/λₑₘ = 495/515 nm .

- Cell-Based Assays :

- NF-κB Reporter Assay : HEK293 cells transfected with luciferase construct to assess anti-inflammatory activity .

Advanced: How can Design of Experiments (DOE) optimize reaction conditions?

Methodological Answer:

- Factor Screening : Use Plackett-Burman design to prioritize variables (e.g., solvent, catalyst loading, temperature).

- Response Surface Methodology (RSM) : Central composite design to model nonlinear relationships (e.g., yield vs. reaction time) .

- Case Study : Optimizing sulfonamide coupling:

- Optimal Conditions : DMF, 24 h, 60°C, 5 mol% Pd/C → 89% yield .

Advanced: What methods validate target engagement in cellular environments?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.